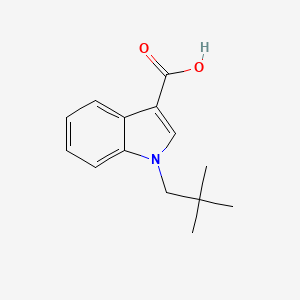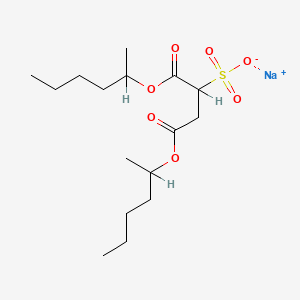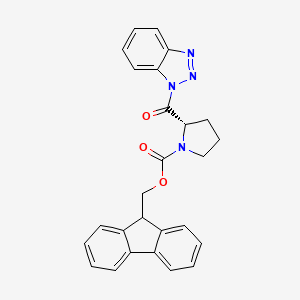
Fmoc-Pro-Bt
Descripción general
Descripción
Fmoc-Pro-Bt is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
The exact mass of the compound (9H-Fluoren-9-yl)methyl (2S)-2-(1H-benzotriazole-1-carbonyl)pyrrolidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de péptidos
Fmoc-Pro-Bt se utiliza ampliamente en la síntesis de péptidos, particularmente en el método de síntesis en fase sólida Fmoc/tBu, que es el método preferido para sintetizar péptidos tanto en entornos de investigación como industriales. Este método involucra un grupo protector polimérico sólido y permite el uso de un exceso de reactivos para lograr rendimientos cuantitativos .
Bibliotecas químicas codificadas por ADN
El compuesto se utiliza en la síntesis de péptidos basada en Fmoc en fase de solución para bibliotecas químicas codificadas por ADN. Esto implica condiciones de reacción, estrategias de grupos protectores y la gestión de posibles inconvenientes .
Péptidos modelo de colágeno (CMP)
this compound tiene aplicaciones en la síntesis de péptidos modelo de colágeno. La síntesis eficiente de bloques de construcción tripeptídicos utilizando this compound facilita la preparación de CMP, que son cruciales para comprender la estructura y función del colágeno .
Hidrogelés biomédicos
Los derivados de this compound se utilizan para crear hidrogeles autosoportantes con posibles aplicaciones biomédicas. Estos hidrogeles se pueden emplear como matrices extracelulares, probados mediante ensayos de citotoxicidad y adhesión celular en varias líneas celulares .
Monitoreo espectrofotométrico
La fuerte absorción del grupo Fmoc en la región ultravioleta es muy útil para monitorear espectrofotométricamente las reacciones de acoplamiento y desprotección en la síntesis de péptidos .
Diseño de nanomateriales híbridos
El compuesto sirve como bloque de construcción para diseñar nuevos nanomateriales híbridos basados en el hidrogelador de dipéptido Fmoc-FF, que se puede adaptar con propiedades apropiadas para aplicaciones biomédicas específicas .
Hidrogelés antiinflamatorios
Los aminoácidos y péptidos cortos modificados con Fmoc, incluidos los derivados de this compound, pueden formar hidrogeles supermoleculares que poseen propiedades antiinflamatorias, que son significativas en los tratamientos médicos .
Mecanismo De Acción
Target of Action
Fmoc-Pro-Bt, also known as (9H-Fluoren-9-yl)methyl (2S)-2-(1H-benzotriazole-1-carbonyl)pyrrolidine-1-carboxylate, is primarily used as a reagent in peptide synthesis . Its primary targets are the amine groups of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc group in this compound acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
In the context of peptide synthesis, this compound plays a crucial role in the formation of peptide bonds. The Fmoc group protects the amine group of the incoming amino acid during the coupling reaction . Once the coupling is complete, the Fmoc group is removed, allowing the next amino acid to be added to the growing peptide chain .
Result of Action
The use of this compound in peptide synthesis results in the formation of peptide bonds without unwanted side reactions . By protecting the amine group during the coupling reaction, this compound ensures that the peptide chain grows in the desired sequence .
Action Environment
The efficacy and stability of this compound are influenced by several environmental factors. For instance, the compound is stable at room temperature, but it reacts readily with amines under suitable conditions . The removal of the Fmoc group is facilitated by a base, with piperidine being the preferred choice . The reaction conditions, including temperature, solvent, and pH, can also impact the efficiency of the this compound mediated peptide synthesis .
Análisis Bioquímico
Biochemical Properties
Fmoc-Pro-Bt plays a significant role in biochemical reactions, particularly in peptide synthesis . The compound interacts with various biomolecules during the synthesis process. The fluorenylmethoxycarbonyl (Fmoc) group in this compound is used as a temporary protecting group for amines . This group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis. The Fmoc group is introduced by reacting the amine with Fmoc-Cl . This reaction forms a carbamate, protecting the amine during peptide synthesis . The Fmoc group is then removed by base, allowing the peptide chain to be extended .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are related to its stability during peptide synthesis. The compound is stable under the conditions used for peptide synthesis
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, such as those responsible for the introduction and removal of the Fmoc group . The compound could also potentially affect metabolic flux or metabolite levels depending on the specific peptides being synthesized.
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl (2S)-2-(benzotriazole-1-carbonyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c31-25(30-23-13-6-5-12-22(23)27-28-30)24-14-7-15-29(24)26(32)33-16-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-6,8-13,21,24H,7,14-16H2/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDUGEKWIJHWKX-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5C6=CC=CC=C6N=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5C6=CC=CC=C6N=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650304 | |
| Record name | (9H-Fluoren-9-yl)methyl (2S)-2-(1H-benzotriazole-1-carbonyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155875-68-5 | |
| Record name | (9H-Fluoren-9-yl)methyl (2S)-2-(1H-benzotriazole-1-carbonyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1155875-68-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


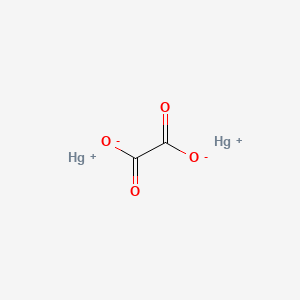
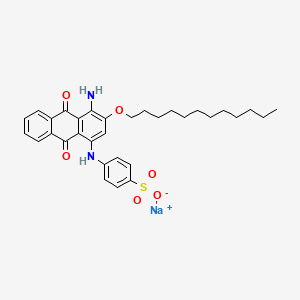


![2-(3-Methoxy-2-methylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1630221.png)
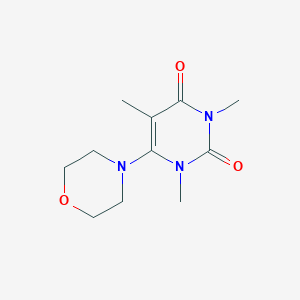
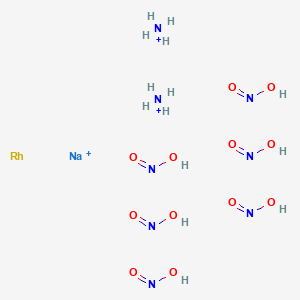
![Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)-](/img/structure/B1630225.png)
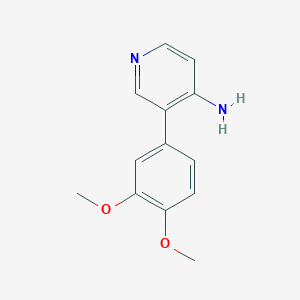
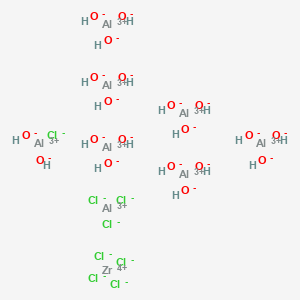
![Bicyclo[2.2.1]heptane-1,3-diamine](/img/structure/B1630229.png)
